molecular formula C14H13NO4 B3042490 Ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 63463-16-1

Ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B3042490
CAS RN: 63463-16-1
M. Wt: 259.26 g/mol
InChI Key: RPWHPVGOZWQIHA-UHFFFAOYSA-N
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Description

Ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound that belongs to the quinoline family. It is a yellow crystalline powder that is used in various scientific research applications.

Mechanism Of Action

The mechanism of action of Ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is not fully understood. However, it is believed to act as an inhibitor of various enzymes and proteins that are involved in biological processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate are not well studied. However, it is believed to have potential therapeutic effects on various diseases such as cancer, bacterial infections, and inflammation.

Advantages And Limitations For Lab Experiments

The advantages of using Ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate in lab experiments include its easy synthesis, low cost, and potential therapeutic effects. However, its limitations include its low solubility in water and its potential toxicity.

Future Directions

There are various future directions for the research on Ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. Some of these include:
1. Studying its potential therapeutic effects on various diseases such as cancer, bacterial infections, and inflammation.
2. Developing more efficient synthesis methods for Ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.
3. Studying its mechanism of action and identifying its target enzymes and proteins.
4. Developing more water-soluble derivatives of Ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate for better bioavailability.
5. Studying its potential toxicity and developing safer derivatives.
Conclusion:
In conclusion, Ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound that has potential therapeutic effects on various diseases. Its easy synthesis, low cost, and potential therapeutic effects make it a promising compound for scientific research. However, more studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity.

Scientific Research Applications

Ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is used in various scientific research applications such as drug discovery, medicinal chemistry, and organic synthesis. It is used as a starting material for the synthesis of various biologically active compounds.

properties

IUPAC Name

ethyl 7-acetyl-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-3-19-14(18)11-7-15-12-6-9(8(2)16)4-5-10(12)13(11)17/h4-7H,3H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWHPVGOZWQIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801244293
Record name Ethyl 7-acetyl-4-hydroxy-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801244293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

CAS RN

63463-16-1
Record name Ethyl 7-acetyl-4-hydroxy-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63463-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-acetyl-4-hydroxy-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801244293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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